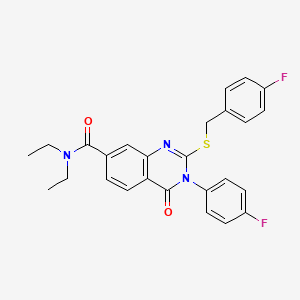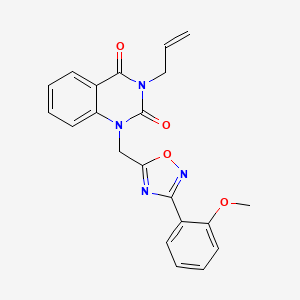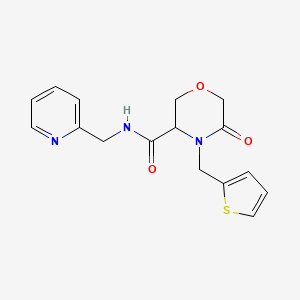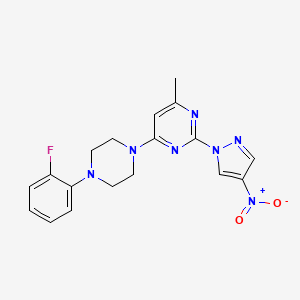![molecular formula C26H24N4O3 B2530583 5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358921-87-5](/img/no-structure.png)
5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one" is a derivative of pyrazolo[1,5-a]pyrazin-4(5H)-one, which is a heterocyclic compound. This class of compounds has been studied for various biological activities, including inhibition of phosphodiesterase 5 (PDE5) and antitumor properties against lung cancer cells .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives typically involves the reaction of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives with amines under microwave-assisted, solvent-free conditions . The structures of these compounds are confirmed using spectroscopic methods such as IR, NMR, and mass spectroscopy, and sometimes by X-ray diffraction analysis .
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives is characterized by the presence of multiple aromatic rings and heteroatoms, which contribute to the compound's biological activity. X-ray diffraction analysis can provide detailed insights into the crystal structure of these compounds .
Chemical Reactions Analysis
The chemical reactivity of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives can be influenced by the presence of substituents on the aromatic rings and the heterocyclic core. These compounds can undergo various chemical transformations, including cyclization, chlorination, and condensation reactions, to yield a diverse array of derivatives with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. These properties are crucial for the pharmacokinetic profile of the compounds and can be studied using techniques like polarography and high-performance liquid chromatography . The electronic spectra can also provide information on the acid-base equilibria and the course of electrode processes .
科学的研究の応用
Synthesis and Structural Analysis
Novel Synthesis Approaches
Research efforts have led to the development of novel synthetic pathways for derivatives of pyrazolo and oxazole compounds. For instance, Xiao et al. (2008) explored the synthesis of pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives, aiming at potential applications such as A2A adenosine receptor antagonists or lead compounds for pesticides. These synthesis strategies offer a basis for creating complex molecules with specific biological or chemical properties (Xiao et al., 2008).
Structural Characterization and Properties
The structural and electronic properties of related compounds have been characterized using various analytical methods. Şahin et al. (2011) conducted a study on the crystal structures and DFT studies of benzoxazoline and pyrazole derivatives, providing valuable insights into their molecular geometries and electrostatic potential maps. Such detailed analyses are crucial for understanding the reactivity and potential applications of these compounds (Şahin et al., 2011).
Potential Applications
Antimicrobial and Antifungal Activities
Various studies have synthesized and evaluated the antimicrobial and antifungal activities of pyrazole derivatives. For example, Bektaş et al. (2007) and Hassan et al. (2013) reported the synthesis of triazole and oxadiazole derivatives, respectively, which showed significant antimicrobial properties. These findings suggest potential applications of similar compounds in developing new antimicrobial agents (Bektaş et al., 2007); (Hassan et al., 2013).
Biological Evaluation for Therapeutic Applications
The biological evaluation of pyrazole-based compounds has also been a focus of research, with studies investigating their potential as therapeutic agents. Vaddiraju et al. (2022) synthesized novel pyrazole derivatives with anti-diabetic activity, demonstrating the therapeutic potential of these compounds in managing diabetes (Vaddiraju et al., 2022).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, which is synthesized from p-toluidine and ethyl acetoacetate. The second intermediate is 5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazole, which is synthesized from 4-ethoxybenzaldehyde, 2-amino-5-methyl oxazole, and formaldehyde. These two intermediates are then coupled using a condensation reaction to form the final product.", "Starting Materials": [ "p-toluidine", "ethyl acetoacetate", "4-ethoxybenzaldehyde", "2-amino-5-methyl oxazole", "formaldehyde" ], "Reaction": [ "Step 1: Synthesis of 2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one", "a. Mix p-toluidine and ethyl acetoacetate in ethanol and heat under reflux for 4 hours.", "b. Cool the reaction mixture and collect the precipitate by filtration.", "c. Wash the precipitate with cold ethanol and dry under vacuum to obtain the product.", "Step 2: Synthesis of 5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazole", "a. Mix 4-ethoxybenzaldehyde, 2-amino-5-methyl oxazole, and formaldehyde in ethanol and heat under reflux for 6 hours.", "b. Cool the reaction mixture and collect the precipitate by filtration.", "c. Wash the precipitate with cold ethanol and dry under vacuum to obtain the product.", "Step 3: Coupling of the two intermediates", "a. Mix the two intermediates in ethanol and add a catalytic amount of piperidine.", "b. Heat the reaction mixture under reflux for 8 hours.", "c. Cool the reaction mixture and collect the precipitate by filtration.", "d. Wash the precipitate with cold ethanol and dry under vacuum to obtain the final product." ] } | |
CAS番号 |
1358921-87-5 |
製品名 |
5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one |
分子式 |
C26H24N4O3 |
分子量 |
440.503 |
IUPAC名 |
5-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C26H24N4O3/c1-4-32-21-11-9-20(10-12-21)25-27-23(18(3)33-25)16-29-13-14-30-24(26(29)31)15-22(28-30)19-7-5-17(2)6-8-19/h5-15H,4,16H2,1-3H3 |
InChIキー |
MXZYEWWFSKECDR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)C)C3=O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(4-Chlorophenyl)methyl]-N-Boc-glycine](/img/structure/B2530504.png)




![2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2530513.png)

![7-(4-methoxyphenyl)-2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2530516.png)

![4-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2530518.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B2530520.png)
![N-(sec-butyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2530522.png)
![Ethyl 2-[(2-chlorobenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2530523.png)